molecular formula C6H9NO6 B14507270 2-Methyl-2-nitropentanedioic acid CAS No. 63407-97-6

2-Methyl-2-nitropentanedioic acid

Cat. No.: B14507270
CAS No.: 63407-97-6
M. Wt: 191.14 g/mol
InChI Key: MYEGGFNVXBXQDN-UHFFFAOYSA-N
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Description

2-Methyl-2-nitropentanedioic acid is an organic compound with the molecular formula C6H9NO6 It is a derivative of pentanedioic acid, featuring a nitro group and a methyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-nitropentanedioic acid can be achieved through several methods. One common approach involves the nitration of 2-methylpentanedioic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-nitropentanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Oxo derivatives of this compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-2-nitropentanedioic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-nitropentanedioic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-Methylpentanedioic acid: Lacks the nitro group, resulting in different reactivity and applications.

    2-Nitropentanedioic acid:

    2-Methyl-2-nitrobutanedioic acid: A similar compound with a shorter carbon chain, leading to variations in its behavior and applications.

Uniqueness: 2-Methyl-2-nitropentanedioic acid is unique due to the presence of both a nitro group and a methyl group on the same carbon atom. This combination imparts distinct chemical properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

63407-97-6

Molecular Formula

C6H9NO6

Molecular Weight

191.14 g/mol

IUPAC Name

2-methyl-2-nitropentanedioic acid

InChI

InChI=1S/C6H9NO6/c1-6(5(10)11,7(12)13)3-2-4(8)9/h2-3H2,1H3,(H,8,9)(H,10,11)

InChI Key

MYEGGFNVXBXQDN-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)O)(C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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